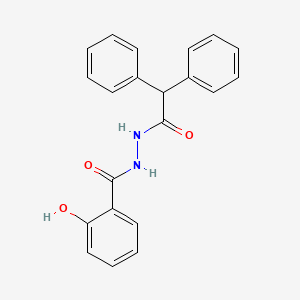![molecular formula C17H23N5O B5812601 N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitosis and is overexpressed in various types of cancers. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Wirkmechanismus
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide targets the Aurora A kinase, which plays a critical role in mitosis. Aurora A kinase is overexpressed in various types of cancers and is associated with poor prognosis. This compound inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of mitotic spindles, leading to abnormal cell division and cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has several advantages for use in lab experiments. It has shown potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials. This compound also enhances the efficacy of other anti-cancer agents. However, this compound has some limitations. It has poor solubility and bioavailability, which may limit its effectiveness in vivo. This compound is also highly toxic to normal cells, which may limit its therapeutic window.
Zukünftige Richtungen
There are several future directions for the development of N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide. One direction is to improve its solubility and bioavailability, which may enhance its effectiveness in vivo. Another direction is to develop combination therapies that target multiple pathways involved in cancer progression. This compound may also have potential applications in other diseases, such as neurodegenerative disorders, where Aurora A kinase has been implicated.
Synthesemethoden
The synthesis of N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide involves a multi-step process that starts with the reaction of 3-cyano-4-methylpiperazine with benzyl bromide to form N-benzyl-3-cyano-4-methylpiperazine. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[(4-methylpiperazin-1-yl)amino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-14(20-22-10-8-21(2)9-11-22)16(12-18)17(23)19-13-15-6-4-3-5-7-15/h3-7,20H,8-11,13H2,1-2H3,(H,19,23)/b16-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFGTDDGHGHOY-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)


![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)



